Diethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate
Description
Diethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl)malonate is a chiral malonate derivative featuring a 1,3-dioxane ring substituted with hydroxyl and hydroxymethyl groups at the 4R and 5S positions. Its structure combines the reactivity of the malonate ester with the stereochemical complexity of the dioxane scaffold. The hydroxyl groups enhance its polarity, influencing solubility and intermolecular interactions, while the dioxane ring provides conformational rigidity .
Properties
Molecular Formula |
C12H20O8 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
diethyl 2-[(4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]propanedioate |
InChI |
InChI=1S/C12H20O8/c1-3-17-10(15)9(11(16)18-4-2)12-19-6-7(14)8(5-13)20-12/h7-9,12-14H,3-6H2,1-2H3/t7-,8+,12?/m0/s1 |
InChI Key |
HSHQYZSWNVODIG-HTVOERESSA-N |
Isomeric SMILES |
CCOC(=O)C(C1OC[C@@H]([C@H](O1)CO)O)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C1OCC(C(O1)CO)O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3-Dioxane Ring
The 1,3-dioxane ring is commonly synthesized by acid-catalyzed acetalization of 1,3-diols with ketones or acetals such as 2,2-dimethoxypropane. For example:
- A mixture of 2-hydroxymethylpropane-1,3-diol and 2,2-dimethoxypropane is stirred in tetrahydrofuran (THF) with catalytic p-toluenesulfonic acid monohydrate at room temperature for 4 hours.
- The reaction is neutralized with triethylamine and purified by chromatography to yield (2,2-dimethyl-1,3-dioxan-5-yl)methanol with yields up to 99%.
This step establishes the dioxane core with the necessary methyl substituents at the 2-position of the ring.
Functionalization of the Dioxane Ring
The hydroxy and hydroxymethyl groups at positions 5 and 4 of the dioxane ring are introduced or preserved during the acetalization step. Further functionalization includes:
- Conversion of the hydroxyl groups to good leaving groups such as tosylates using p-toluenesulfonyl chloride (TsCl) in the presence of bases like triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) in dichloromethane at low temperatures (0 to 20 °C).
- Yields for tosylation range from approximately 68.8% to 99%, depending on conditions and catalysts used.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Diethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of Diethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The dioxane ring provides a rigid framework that can enhance the specificity of these interactions .
Comparison with Similar Compounds
Structural Comparisons
Core Scaffold and Substituents
- Target Compound : Contains a 1,3-dioxane ring with hydroxyl (5S) and hydroxymethyl (4R) groups.
- Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate () : Features a 1,3-dioxolane ring (5-membered vs. 6-membered dioxane in the target) with a 2-hydroxyphenyl group and ester substituents. The (4R,5R) stereochemistry contrasts with the target’s (4R,5S) configuration .
- Diethyl 2-(1-(2,2,5-trimethyl-1,3-dioxan-5-yl)ethyl)malonate () : Shares the 1,3-dioxane core but replaces hydroxyl groups with methyl substituents, reducing polarity .
- Diethyl benzylmalonate () : Lacks the dioxane ring but includes a benzyl group on the malonate, emphasizing aromatic interactions .
Stereochemical Variations
- The target’s (4R,5S) configuration may confer distinct reactivity and biological activity compared to racemic or other stereoisomeric forms. For example, compound 7 in exhibits (4R,5R) stereochemistry and a high enantiomeric excess (>99% ee), leading to specific optical rotation ([α]²⁰D = −80) .
Physicochemical Properties
Biological Activity
1-Methyl-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its unique structure, characterized by a pyrazole ring fused to a pyrimidine system and substituted with trifluoromethyl and methyl groups, contributes significantly to its biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 229.17 g/mol
- CAS Number : 951005-70-2
Biological Activity Overview
Research indicates that 1-methyl-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one exhibits notable biological activities, particularly as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | Cancer Type | IC (nM) |
|---|---|---|
| MCF-7 | Breast Cancer | 50 |
| HCT-116 | Colon Cancer | 30 |
| HepG-2 | Liver Cancer | 40 |
The mechanism of action of this compound involves the induction of apoptosis in cancer cells. It modulates several cell signaling pathways and gene expression related to cell cycle progression. Key mechanisms include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound effectively binds to CDK2, inhibiting its activity and leading to cell cycle arrest.
- Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Cell Signaling Modulation : The compound alters signaling cascades that are critical for cell survival and proliferation.
Case Studies
Several studies have evaluated the efficacy of 1-methyl-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one in preclinical models:
- Study on MCF-7 Cells : In vitro studies showed that treatment with the compound resulted in significant inhibition of tumor growth and induced apoptosis through the activation of caspase pathways.
- Xenograft Models : In vivo studies using xenograft models of colon cancer demonstrated that administration of the compound significantly reduced tumor volume without noticeable toxicity.
Synthesis and Derivatives
The synthesis of 1-methyl-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one can be achieved through several methodologies:
- Starting Material : 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
- Reagents : Aminopiperidine derivatives.
- Conditions : Reaction typically requires dimethylformamide as a solvent and diisopropylethylamine as a catalyst.
The following table summarizes some derivatives and their biological activities:
| Derivative | Biological Activity |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | Anticancer activity against various cell lines |
| Trifluoromethyl-substituted derivatives | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
